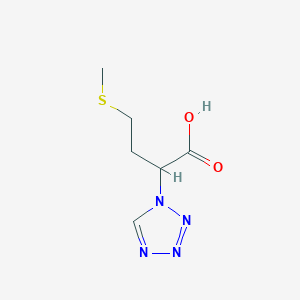

4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid

Overview

Description

4-Methylsulfanyl-2-tetrazol-1-yl-butyric acid (MSTB) is an organic compound belonging to the class of tetrazoles, which are derivatives of the parent compound tetrazole. MSTB is a colorless to white crystalline solid that is soluble in water, ethanol, and other polar solvents. It is a versatile compound that is used in numerous scientific and industrial applications, including pharmaceuticals, agrochemicals, and materials science. MSTB has recently gained attention due to its potential applications in scientific research and its biochemical and physiological effects.

Scientific Research Applications

Spin-Crossover and Crystallographic Phase Changes

Research involving derivatives of 4-Methylsulfanyl-tetrazole has explored their applications in the context of spin-crossover phenomena and crystallographic phase changes. Specifically, studies on Iron(II) complexes featuring 4-methylsulfanyl-2,6-di(pyrazol-1-yl)pyridine ligands have demonstrated significant findings. These complexes exhibit abrupt spin transitions and crystallographic phase changes, involving a rotation of methylsulfanyl substituents, which are crucial for understanding spin-crossover mechanisms in molecular materials (Cook et al., 2015).

Synthesis of New Medical Agents

The reactivity of tetrazoles, including derivatives of 4-Methylsulfanyl-tetrazole, has been extensively studied for the synthesis of new medical agents. The exploration into simple and effective procedures for functionalization of these compounds has led to advancements in the development of potential therapeutics. The oxidation and reaction with nitrogen-centered nucleophiles highlight the versatility of tetrazoles in medicinal chemistry applications (Egorova et al., 2005).

Magnetic Nanocatalyst for Tetrazole Synthesis

Innovative research has introduced magnetic nanocatalysts, such as 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3, for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This approach offers a green and efficient method for the rapid preparation of tetrazoles, showcasing an application of 4-Methylsulfanyl-tetrazole derivatives in facilitating environmentally friendly synthetic pathways (Ghasemzadeh & Akhlaghinia, 2017).

Antihypertensive Compound Development

Studies on selenofonsartan analogues incorporating tetrazole units have revealed novel selenium-containing compounds with potent AT1 receptor antagonist properties. These findings contribute to the development of antihypertensive drugs, indicating a significant medical application of tetrazole derivatives in designing new therapeutic agents (Grange et al., 2007).

Molecular Docking and Crystal Structure Analysis

Molecular docking and crystal structure analysis of tetrazole derivatives have been employed to understand their interaction with biological targets, such as the cyclooxygenase-2 enzyme. This research aids in the design of COX-2 inhibitors and enhances our understanding of the structural basis for the activity of tetrazole-containing compounds, demonstrating their application in drug discovery and development processes (Al-Hourani et al., 2020).

properties

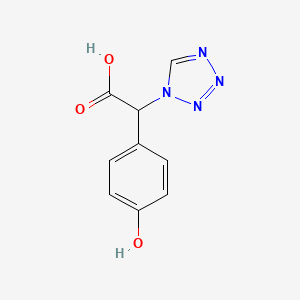

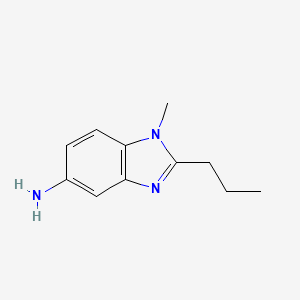

IUPAC Name |

4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-13-3-2-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCSQHICDPMUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

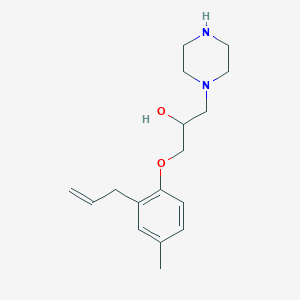

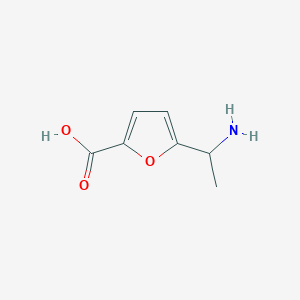

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)

![{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine](/img/structure/B3163270.png)

![{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine](/img/structure/B3163272.png)

![4-[(3-Fluorophenyl)azo]-morpholine](/img/structure/B3163293.png)

![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)

![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine](/img/structure/B3163302.png)